Cas no 6214-65-9 (5-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
5-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Properties
Names and Identifiers
-
- 5-Acetyluracil
- 5-ACETYL-1H-PYRIMIDINE-2,4-DIONE
- 5-Acetyl-2,4(1H,3H)-pyrimidinedione
- 5-acetouracil
- 5-Acetyl-1H-pyrimidin-2,4-dion
- 5-acetyl-2,6-dioxo-1,3-dihydropyrimidine
- 5-acetylpyrimidine-2,4(1h,3h)-dione
- 5-acetyluracyl
- acetyl-5 uracile
- acetylpyrimidinedione
- 2,4(1H,3H)-Pyrimidinedione, 5-acetyl-
- 5-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Acetylurcail
- 5-Acetyl uracil
- NSC34716
- zlchem 449
- PubChem23555
- KSC493E7R
- ZLC0311
- 5-acetyl-2,4-dihydroxypyrimidine
- YNYDWEIQSDF
- 6214-65-9
- SCHEMBL190958
- BCP03544
- AKOS005070079
- 3E-902
- NSC-34716
- FT-0636027
- A833610
- SY007284
- J-516629
- CHEMBL3780013
- AM81340
- 1-(2,4-dihydroxypyrimidin-5-yl)ethanone
- NSC 34716
- SB57408
- SCHEMBL10198951
- DTXSID50283987
- CS-W020420
- MFCD00151968
- 5-Acetyluracil, 97%
- YNYDWEIQSDFDLK-UHFFFAOYSA-N
- 5-ACETYLURACIL,98%
- DB-016089
- 5-acetyl-dihydro-pyrimidine-2,4-dione
- A2670
- DB-026317
- 5-acetyl-1,3-dihydropyrimidine-2,4-dione
- 5-Acetyl-1H-pyrimidine-2,4-dione
- +Expand
-
- MFCD00151968
- YNYDWEIQSDFDLK-UHFFFAOYSA-N
- 1S/C6H6N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11)
- O=C1C(C(C([H])([H])[H])=O)=C([H])N([H])C(N1[H])=O
Computed Properties
- 154.03800
- 2
- 3
- 1
- 154.038
- 11
- 267
- 0
- 0
- 0
- 0
- 0
- 1
- -1.1
- 21
- 0
- 75.3
Experimental Properties
- -0.73420
- 82.79000
- 1.511
- 418℃ at 760 mmHg
- 278 °C (dec.) (lit.)
- 206.6℃
- With white powder
- Not determined
- 282(EtOH:HCl=1:1)(lit.)
- 1.351
5-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Security Information
- 3
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- NONH for all modes of transport
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store at room temperature
- Warning
- IRRITANT
5-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Customs Data
- 2933599090
-
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Price
5-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers
5-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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1. 639. Purines, pyrimidines, and glyoxalines. Part XV. Acetyluracils from amines and amino-acids. A new method for the study of N-terminal residues in proteinsJ. H. Dewar,G. Shaw J. Chem. Soc. 1961 3254
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2. The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosinePhilip J. Barr,A. Stanley Jones,Pawe? Serafinowski,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1978 1263
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3. A highly convenient procedure for the synthesis of 5-(2-acylvinyl)uracils, a group of novel 5-substituted uracilsNitya G. Kundu,Lakshmi N. Chaudhuri,Swapan K. Dasgupta J. Chem. Soc. Perkin Trans. 1 1990 1822
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4. Heterocyclic transformations part 4: a facile transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-dionesHarjit Singh,Pawan Aggarwal,Subodh Kumar J. Chem. Soc. Perkin Trans. 1 1992 1139
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5. Synthesis of 5-(1-substituted ethyl)uracil derivatives and some of their chemical and biological propertiesA. Stanley Jones,Michael J. McClean,Martin J. Slater,Richard T. Walker,Jan Balzarini,Erik De Clercq J. Chem. Soc. Perkin Trans. 1 1987 457
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6. Synthesis of 5-(acylethynyl)uracils and their corresponding 2′-deoxyribonucleosides through palladium-catalysed reactionsNitya G. Kundu,Swapan K. Dasgupta J. Chem. Soc. Perkin Trans. 1 1993 2657
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7. Some chemical reactions of 5-vinyluracil and 2′-deoxy-5-vinyluridineA. Stanley Jones,Martin J. Slater,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1987 1325
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8. Synthesis of some 5-halogenovinyl derivatives of uracil and their conversion into 2′-deoxyribonucleosidesPhilip J. Barr,A. Stanley Jones,Gabriel Verhelst,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1981 1665
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Filip Gracias,Olatz Ruiz-Larrabeiti,Viola Vaňková Hausnerová,Radek Pohl,Blanka Klepetá?ová,Veronika Sykorová,Libor Krásny,Michal Hocek RSC Chem. Biol. 2022 3 1069